molecular formula C8H11BrClNO B6277681 2-bromo-5-methoxy-N-methylaniline hydrochloride CAS No. 2763760-19-4

2-bromo-5-methoxy-N-methylaniline hydrochloride

Cat. No.: B6277681
CAS No.: 2763760-19-4
M. Wt: 252.5
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Description

2-Bromo-5-methoxy-N-methylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and an N-methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-methylaniline hydrochloride typically involves the following steps:

    Bromination: The starting material, 5-methoxyaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    N-Methylation: The brominated intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Oxidized products may include quinones or nitro derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Coupling: Biaryl compounds are the major products in coupling reactions.

Scientific Research Applications

2-Bromo-5-methoxy-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-methylaniline hydrochloride depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyaniline: Lacks the N-methyl group, making it less versatile in certain reactions.

    2-Bromo-N-methylaniline: Lacks the methoxy group, affecting its reactivity and applications.

    5-Bromo-2-methoxyaniline: Different substitution pattern, leading to different chemical properties.

Uniqueness

2-Bromo-5-methoxy-N-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes.

Properties

CAS No.

2763760-19-4

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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